molecular formula C19H13BrF3NO4 B2821246 3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate CAS No. 847183-65-7

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B2821246
CAS No.: 847183-65-7
M. Wt: 456.215
InChI Key: CVFXXMZUUOIHIN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic chromone derivative with a complex structure featuring a 4-bromophenyl substituent at position 3, a trifluoromethyl group at position 2, and a dimethylcarbamate ester at position 6. Chromones, known for their bicyclic benzopyran-4-one scaffold, are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets . This compound’s design leverages the electron-withdrawing properties of the bromophenyl and trifluoromethyl groups to enhance metabolic stability and target binding, while the dimethylcarbamate moiety improves solubility and bioavailability .

Computational studies suggest that the trifluoromethyl group enhances binding to proteins like HER2 and 3MNG through hydrophobic interactions, while the bromophenyl group may contribute to π-π stacking with receptor residues .

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3NO4/c1-24(2)18(26)27-12-7-8-13-14(9-12)28-17(19(21,22)23)15(16(13)25)10-3-5-11(20)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFXXMZUUOIHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structural features, including a bromophenyl moiety and a trifluoromethyl group, which significantly influence its biological activity. Chromen derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}BrF3_{3}N1_{1}O3_{3}. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially affecting the compound's interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The chromen backbone is known to intercalate with DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways.

Table 1: Summary of Biological Activities

Biological Activity Mechanism Target
AnticancerDNA intercalationCancer cells
Anti-inflammatoryEnzyme inhibitionCOX-2, LOX
AntimicrobialDisruption of microbial functionBacterial cells

The mechanisms through which this compound exerts its biological effects involve multiple pathways:

  • DNA Interaction : The chromen structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses. This inhibition can reduce the production of pro-inflammatory mediators.
  • Antimicrobial Activity : The unique structure may enhance the compound's ability to penetrate microbial membranes, leading to cell death.

Case Studies

Several studies have evaluated the biological activity of related chromen derivatives, providing insights into their therapeutic potential:

  • Anticancer Studies : A study reported that derivatives of chromen exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC50_{50} values for these compounds ranged from 5 μM to 20 μM, indicating strong anticancer potential .
  • Anti-inflammatory Effects : Research has shown that chromen derivatives can effectively inhibit COX-2 and LOX enzymes. One study noted that specific compounds demonstrated dual inhibitory effects against these enzymes with IC50_{50} values ranging from 10 μM to 30 μM .
  • Antimicrobial Activity : In vitro studies have demonstrated that certain chromen derivatives possess antimicrobial properties against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and physicochemical properties can be contextualized by comparing it to structurally related chromone derivatives (Table 1).

Table 1: Structural and Functional Comparison of Chromone Derivatives

Compound Name Substituents (Position) Molecular Formula Key Biological Activities References
Target Compound 3-(4-BrPh), 2-(CF3), 7-(dimethylcarbamate) C19H13BrF3NO5 Predicted cytotoxicity (based on analogs)
3-(2-Bromophenoxy)-4-oxo-2-(CF3)-chromen-7-yl dimethylcarbamate 3-(2-BrPhO), 2-(CF3), 7-(dimethylcarbamate) C19H13BrF3NO5 Not reported; structural isomer of target
N-(4-Oxo-2-(CF3)-chromen-7-yl) benzamides 7-Benzamide derivatives Variable IC50: 1.2–8.7 µM (MCF-7, A-549)
3-(4-ClPh)-4-oxo-2-(CF3)-chromen-7-yl 4-methylbenzoate 3-(4-ClPh), 2-(CF3), 7-(4-methylbenzoate) C24H14ClF3O4 Anticancer activity (specific data not shown)
3-(4-Methoxyphenoxy)-4-oxo-2-(CF3)-chromen-7-yl cyclopropanecarboxylate 3-(4-MeOPhO), 2-(CF3), 7-(cyclopropane ester) C22H16F3NO6 Solubility and bioavailability studies

Computational and Experimental Insights

  • Molecular Docking: Analogous chromones with CF3 groups exhibit strong binding to HER2 and 3MNG proteins, correlating with experimental cytotoxicity . The target compound’s bromophenyl group is predicted to enhance these interactions.
  • Solubility: The dimethylcarbamate group improves water solubility compared to ester-linked analogs (e.g., cyclopropanecarboxylate in ), which could translate to better pharmacokinetics .

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